![molecular formula C23H29N7O2 B2546350 7-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1005306-94-4](/img/structure/B2546350.png)
7-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Description
7-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C23H29N7O2 and its molecular weight is 435.532. The purity is usually 95%.
BenchChem offers high-quality 7-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
Indole derivatives, including the compound , have demonstrated antiviral properties. For instance:
- Compound 1 : Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 against CoxB3 virus .
- Compound 2-5 : 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives showed potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .
Antibacterial Potential
While specific data on the compound’s antibacterial activity is not directly available, related indole derivatives have shown promise. For example:
- Compound 159 : A derivative containing a 1,2,3-triazole moiety exhibited excellent antitubercular activity (MIC = 6.16 μM) .
Structural Significance
The indole nucleus serves as a crucial heterocyclic system in various synthetic drug molecules. Its aromatic nature and electrophilic substitution reactivity make it valuable for drug design and development .
properties
IUPAC Name |
3-cyclopentyl-1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N7O2/c1-32-19-8-4-7-18(15-19)30-23-21(26-27-30)22(24-16-25-23)29-13-11-28(12-14-29)20(31)10-9-17-5-2-3-6-17/h4,7-8,15-17H,2-3,5-6,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUWXJVFROQIEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCC5CCCC5)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-one |
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